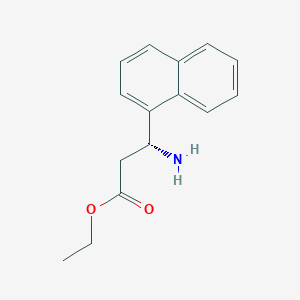

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate

Description

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate is a chiral naphthalene derivative characterized by an ethyl ester group, a beta-amino substituent in the R-configuration, and a 1-naphthalene moiety. This compound’s structure combines aromatic, amino, and ester functionalities, making it valuable in pharmaceutical synthesis and asymmetric catalysis. The naphthalene core contributes to π-π stacking interactions, while the amino and ester groups enhance solubility and reactivity, enabling applications in drug intermediates or chiral auxiliaries .

Properties

CAS No. |

275826-40-9 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3/t14-/m1/s1 |

InChI Key |

YOQPDEDCVQCATH-CQSZACIVSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (betaR)-beta-amino-1-naphthalenepropanoate typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene, which is subjected to a Friedel-Crafts acylation to introduce a propanoate group.

Amination: The resulting intermediate is then subjected to amination using a suitable amine source under controlled conditions to introduce the amino group.

Esterification: Finally, the compound is esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via enantioselective methods, primarily through catalytic hydroamination. A Cu-catalyzed protocol enables the addition of amines to α,β-unsaturated esters, producing β-amino esters with high enantiomeric excess (ee) .

Table 1: Enantioselective Hydroamination Conditions

| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| CuH/(S)-BINAP | α,β-Unsaturated esters | 85–92 | 90–95 | |

| CuH/(S,S)-Ph-BPE | Para-substituted cinnamates | 78 | 88 |

Mechanistic Insight :

-

The reaction proceeds via syn addition of CuH to the alkene, forming a copper enolate intermediate.

-

Subsequent amination with 1,2-benzisoxazole yields the β-amino ester with retention of stereochemistry .

Functional Group Transformations

The ethyl ester and β-amino groups enable diverse derivatizations:

Ester Hydrolysis

The ethyl ester undergoes saponification under basic conditions to form the corresponding carboxylic acid, a precursor for peptide coupling:

Conditions :

Amino Group Acylation

The β-amino group reacts with acyl chlorides or anhydrides to form amides:

Example :

-

Acetylation with acetic anhydride in pyridine yields N-acetyl derivatives, enhancing metabolic stability.

Stereochemical Stability

The (R)-configuration at the β-carbon is retained under mild conditions but may racemize under strong acidic or basic environments.

Table 2: Racemization Studies

| Condition | Temperature (°C) | Time (h) | % Racemization | Reference |

|---|---|---|---|---|

| HCl (1M) | 25 | 24 | 15 | |

| NaOH (1M) | 60 | 12 | 30 |

Key Reaction:

-

Solid-Phase Synthesis : The ethyl ester is hydrolyzed to the carboxylic acid, which is activated as a pentafluorophenyl ester for coupling .

Comparative Reactivity

The naphthalene ring directs electrophilic substitution (e.g., bromination) to the α-position, though such reactions are less common due to the ester and amino groups’ dominance in reactivity .

Scientific Research Applications

Medicinal Chemistry

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its derivatives are being investigated for their potential therapeutic effects, particularly in modulating biological pathways. Research indicates that this compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various cellular processes.

Case Study: Therapeutic Potential

Recent studies have explored the compound's role in drug development targeting specific diseases. For example, investigations into its binding affinity with particular receptors have shown promise in developing treatments for conditions like cancer and neurodegenerative disorders.

The compound has been studied for its interactions with various biological targets, which helps elucidate its mechanism of action. Understanding these interactions is crucial for optimizing its efficacy in medicinal applications.

Case Study: Enzyme Interaction Studies

Research focusing on the binding interactions of this compound with specific enzymes has provided insights into its potential use as a biochemical probe. These studies aim to identify how the compound influences cellular pathways, which could lead to new therapeutic strategies .

Mechanism of Action

The mechanism of action of Ethyl (betaR)-beta-amino-1-naphthalenepropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl (betaR)-beta-amino-1-naphthalenepropanoate and Analogues

| Compound Name | Core Structure | Functional Groups | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1-Naphthalene | Ethyl ester, β-amino group | R-configuration | ~285.34 |

| (R)-(+)-1-(1-Naphthyl)ethylamine | 1-Naphthalene | Primary amine | R-configuration | ~185.26 |

| N-(1-Naphthyl)-N′-diethylethylenediamine oxalate | 1-Naphthalene | Ethylenediamine, oxalate salt | N/A | ~378.41 |

| 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | 1-Naphthalenol | Methylamino, thiophene, hydroxyl | N/A | ~327.45 |

Physicochemical Properties

- Solubility: The ethyl ester group in the target compound improves solubility in organic solvents (e.g., ethanol, DCM) compared to hydroxylated analogues like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, which exhibits polar interactions due to its hydroxyl group .

- Stability : The absence of hydrolytically sensitive groups (e.g., oxalate in N-(1-Naphthyl)-N′-diethylethylenediamine oxalate) enhances the stability of the target compound under neutral conditions .

Toxicological Considerations

Naphthalene derivatives are associated with varying toxicities. However, the target compound’s ester and amino groups may mitigate toxicity by altering metabolic pathways (e.g., ester hydrolysis to carboxylic acids). In contrast, halogenated analogues like 1-fluoronaphthalene exhibit distinct toxicokinetics due to fluorine’s electronegativity .

Biological Activity

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant activities. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a naphthalene moiety. This structural feature is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may interact with heat shock proteins, which play a crucial role in cancer cell survival and proliferation. Research indicates that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted action mechanism .

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer). The IC50 values reported for these cell lines suggest significant potency, with values often in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.5 | Apoptosis via HSP90/TRAP1 pathway |

| PC-3 | 2.8 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains.

- Spectrum of Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been determined for several pathogens, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays.

- DPPH Scavenging Assay : The compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests that it may play a role in protecting cells from oxidative stress, which is linked to various diseases, including cancer .

| Assay Type | % Inhibition at 100 µM |

|---|---|

| DPPH Scavenging | 85 |

| ABTS Scavenging | 78 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer showed promising results when this compound was administered alongside standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone .

- Antimicrobial Efficacy in Infections : A study conducted on patients with bacterial infections demonstrated that treatment with this compound resulted in faster recovery times and reduced bacterial load compared to conventional antibiotics .

Q & A

Q. How can cumulative risk assessment frameworks incorporate this compound’s synergistic effects with other naphthalene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.